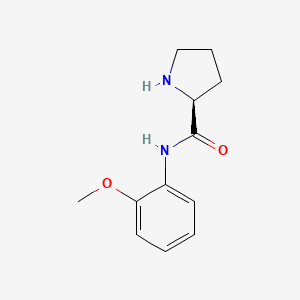

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide

Description

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide is a chiral amide derivative featuring a pyrrolidine core with a stereospecific (S)-configuration at the second carbon. The compound’s structure includes a 2-methoxy-phenyl group attached via an amide linkage, which influences its physicochemical and biological properties.

Propriétés

Formule moléculaire |

C12H16N2O2 |

|---|---|

Poids moléculaire |

220.27 g/mol |

Nom IUPAC |

(2S)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3,(H,14,15)/t10-/m0/s1 |

Clé InChI |

YWFQSLZSDIYTFP-JTQLQIEISA-N |

SMILES isomérique |

COC1=CC=CC=C1NC(=O)[C@@H]2CCCN2 |

SMILES canonique |

COC1=CC=CC=C1NC(=O)C2CCCN2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide typically involves the reaction of (S)-Pyrrolidine-2-carboxylic acid with 2-methoxy-phenylamine under amide coupling conditions. Common reagents used in this process include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of the coupling reaction while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Core Structure and Substituent Variations

The target compound’s pyrrolidine-2-carboxylic acid scaffold is shared with several analogues, but substituents and stereochemistry differ significantly:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility and may improve binding to hydrophobic pockets, whereas nitro groups (e.g., in ’s compound) could reduce bioavailability due to higher polarity .

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-isomers (e.g., ’s diphenylethyl derivative), which may exhibit divergent biological interactions .

Key Observations :

- Methoxy Group Impact : The 2-methoxy-phenyl group may enhance membrane permeability compared to bulkier substituents (e.g., sulfonyl groups in ) but could reduce enzymatic binding affinity .

- Antimicrobial Activity : Cyclic derivatives () demonstrate broader-spectrum activity compared to linear amides, likely due to conformational rigidity .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- Density and Solubility : Sulfonyl-containing derivatives () are denser and less polar, favoring lipid-rich environments .

Activité Biologique

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews recent findings on its biological properties, including anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O2

- CAS Number : 367521-36-6

The compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds derived from the pyrrolidine structure have been tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).

-

Mechanism of Action :

- Pyrrolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes.

- Some derivatives have shown to inhibit specific kinases involved in tumor growth and metastasis.

-

Research Findings :

- A study demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 3.82 µM to higher concentrations depending on structural modifications .

- Compound 21, featuring a 5-nitrothiophene substituent, showed promising selective activity against multidrug-resistant strains .

Antimicrobial Activity

The antimicrobial properties of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide have been evaluated against various pathogens.

-

Spectrum of Activity :

- Studies have indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- However, limited activity was observed against Gram-negative bacteria.

-

Research Findings :

- In vitro tests revealed that certain pyrrolidine derivatives displayed notable antibacterial activity with MIC values indicating effectiveness against resistant strains .

- The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antibacterial potency.

Table 1: Summary of Biological Activities

Future Directions

The ongoing exploration of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide and its derivatives presents opportunities for developing novel therapeutic agents. Further research should focus on:

- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic potential.

- Combination Therapies : Investigating synergistic effects with other known anticancer or antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.